molecular formula C23H24ClN3OS B2450806 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride CAS No. 1217110-51-4

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride

Cat. No.: B2450806
CAS No.: 1217110-51-4
M. Wt: 425.98
InChI Key: JDADAVWGEOIVSE-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride is a synthetic organic compound that belongs to the class of naphthamide derivatives

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3OS.ClH/c1-25(2)14-7-15-26(23-24-20-10-5-6-11-21(20)28-23)22(27)19-13-12-17-8-3-4-9-18(17)16-19;/h3-6,8-13,16H,7,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDADAVWGEOIVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride typically involves the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the naphthamide group: The benzo[d]thiazole intermediate is then reacted with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the naphthamide derivative.

    Introduction of the dimethylamino propyl group: The final step involves the alkylation of the naphthamide derivative with 3-(dimethylamino)propyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride exhibits significant antimicrobial activity against various microorganisms. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in the table below:

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Pseudomonas aeruginosaModerate activity notedBiofilm inhibition

Studies show that this compound is bactericidal against Gram-positive bacteria, outperforming standard antibiotics like levofloxacin in certain assays .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preclinical studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specific case studies have demonstrated its efficacy against different cancer cell lines, such as:

  • Breast Cancer (MCF-7) : Induces apoptosis via mitochondrial pathway.
  • Lung Cancer (A549) : Inhibits cell migration and invasion.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide
  • N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide sulfate
  • N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide acetate

Uniqueness

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its hydrochloride salt form may also enhance its solubility and stability compared to other similar compounds.

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride is a synthetic compound notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features several significant structural components that contribute to its biological activity:

  • Benzo[d]thiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer effects.
  • Dimethylamino propyl side chain : Enhances solubility and cellular uptake.
  • Naphthamide structure : Contributes to the compound's unique properties and interactions within biological systems.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol.
  • Attachment of the Naphthamide Group : The naphthamide is synthesized through acylation reactions with naphthalene derivatives.
  • Final Coupling with Dimethylamino Propyl Group : This step often utilizes nucleophilic substitution reactions to form the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Pseudomonas aeruginosaModerate activity notedBiofilm inhibition

Studies have demonstrated that this compound exhibits bactericidal effects against Gram-positive bacteria, outperforming standard antibiotics in certain assays .

Anticancer Activity

The compound has also shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to increased cell death.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, contributing to apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to control groups.
  • Anticancer Research : In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-naphthamide hydrochloride, and how can common impurities be minimized?

Methodological Answer:

  • Route 1 : Condensation of 2-aminobenzothiazole derivatives with naphthoyl chloride intermediates in polar aprotic solvents (e.g., DMF) using K2_2CO3_3 as a base. Monitor progress via TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexane). Crude products may require purification via column chromatography (silica gel, gradient elution with CHCl3_3:MeOH) to remove unreacted starting materials .
  • Route 2 : Alkylation of 3-(dimethylamino)propylamine with halogenated benzothiazole intermediates in refluxing ethanol. Key impurities include residual alkylating agents; neutralize with aqueous NaHCO3_3 and extract with ethyl acetate .
  • Critical Step : Ensure anhydrous conditions to avoid hydrolysis of the amide bond. Characterize intermediates via 1^1H NMR (e.g., δ 7.8–8.2 ppm for naphthyl protons) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and validating its purity?

Methodological Answer:

  • NMR : Use 1^1H and 13^13C NMR to confirm the benzothiazole moiety (e.g., δ 165–170 ppm for C=O in 13^13C NMR) and the dimethylamino group (δ 2.2–2.5 ppm for N(CH3_3)2_2) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 436.15) and detect isotopic patterns for chlorine .
  • IR : Confirm amide C=O stretching (~1650 cm1^{-1}) and benzothiazole C=N (~1600 cm1^{-1}) .

Q. What in vitro assays are suitable for initial biological activity screening (e.g., anti-inflammatory potential)?

Methodological Answer:

  • COX-2 Inhibition : Use ELISA kits to measure prostaglandin E2_2 (PGE2_2) suppression in LPS-induced macrophages. Compare IC50_{50} values with reference inhibitors (e.g., celecoxib) .
  • Cytotoxicity Screening : Perform MTT assays on human fibroblast lines (e.g., NIH/3T3) to establish selectivity indices (IC50_{50} > 50 µM for non-toxic profiles) .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic properties and reactivity of the benzothiazole-naphthamide core?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model charge distribution. Compare with experimental NMR data to validate electron-deficient regions (e.g., benzothiazole C2) .
  • Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the naphthamide carbonyl may exhibit higher electrophilicity, guiding derivatization strategies .

Q. What mechanistic insights explain the role of the 3-(dimethylamino)propyl group in modulating bioactivity?

Methodological Answer:

  • Protonation Studies : Perform pH-dependent UV-Vis spectroscopy to assess the pKa_a of the dimethylamino group. A pKa_a ~8.5 suggests partial protonation at physiological pH, enhancing solubility and membrane permeability .
  • Molecular Dynamics : Simulate ligand-receptor binding (e.g., COX-2) to evaluate cationic interactions between the protonated dimethylamino group and Glu524^{524} .

Q. How can structural modifications (e.g., morpholino vs. piperidinyl substituents) impact pharmacological efficacy?

Methodological Answer:

  • SAR Analysis : Synthesize analogs (e.g., replacing dimethylamino with morpholino) and compare PGE2_2 inhibition. Morpholino derivatives may show enhanced solubility but reduced COX-2 affinity due to steric hindrance .
  • LogP Measurements : Use shake-flask methods to quantify hydrophobicity. Piperidinyl analogs (LogP ~3.2) may exhibit better blood-brain barrier penetration than morpholino derivatives (LogP ~2.7) .

Q. How can researchers resolve contradictions in reported spectral data or bioactivity profiles?

Methodological Answer:

  • Batch Reproducibility : Repeat synthesis under inert atmosphere to exclude oxidation byproducts (e.g., naphthoquinone formation). Recharacterize via 1^1H NMR and HRMS .
  • Bioassay Validation : Cross-test compounds in multiple cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) to rule out cell-specific effects .

Q. What solvent systems optimize reaction kinetics for late-stage functionalization?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or DMSO accelerates SN2 alkylation of the benzothiazole nitrogen (k = 0.15 h1^{-1} at 80°C) .
  • Ethereal Solvents : THF with catalytic KI improves yields in Ullmann-type couplings for aryl ether derivatives .

Q. Can computational methods predict degradation pathways under physiological conditions?

Methodological Answer:

  • Hydrolysis Modeling : Use Gaussian to simulate amide bond cleavage at pH 7.4. Transition-state analysis may reveal susceptibility to esterase-mediated hydrolysis .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, MeCN:H2_2O gradient) .

Q. How do crystallographic studies inform polymorph control during scale-up?

Methodological Answer:

  • PXRD Screening : Identify stable polymorphs by comparing experimental patterns with Mercury-generated simulations. Hydrochloride salts often crystallize in monoclinic systems (e.g., space group P21_1/c) .
  • Solvent Antisolvent Trials : Use ethanol/water mixtures to favor thermodynamically stable forms. Characterize via DSC (Tm_{m} ~215°C for Form I) .

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